Diethylamine NONOate diethylammonium salt

Descripción

Propiedades

IUPAC Name |

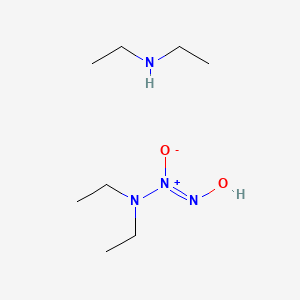

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUDVHLRZWMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-27-2 | |

| Record name | Diethylamine NONOate diethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diethylamine NONOate Diethylammonium Salt

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Diethylamine NONOate diethylammonium salt (DEA/NO), a widely utilized nitric oxide (NO) donor in biomedical research. The document delves into the chemical properties, decomposition kinetics, and the predictable release of NO that make DEA/NO an invaluable tool for investigating the multifaceted roles of NO in physiological and pathophysiological processes. We will explore the core chemical reactions governing NO liberation, the biological ramifications of this release, and provide practical, field-tested protocols for its application in experimental settings. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this potent pharmacological agent.

Introduction: The Significance of Nitric Oxide Donors

Nitric oxide (NO) is a pleiotropic signaling molecule, a simple, unstable free radical that plays a crucial role in a vast array of physiological and pathological processes.[1] It is an endogenous neurotransmitter and a key regulator of vascular tone, immune responses, and cellular communication.[1] However, the transient nature and gaseous form of NO make its direct administration for therapeutic or research purposes challenging.[2] This has led to the development of a class of compounds known as NO donors, which are designed to release NO in a controlled and predictable manner.[2][3]

Among the most widely studied and utilized NO donors are the diazeniumdiolates, commonly referred to as NONOates.[1][2] These compounds are characterized by the [N(O)NO]⁻ functional group and are prized for their ability to spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][2] this compound (DEA/NO) is a prominent member of this class, distinguished by its rapid and well-defined NO release profile.[4]

Chemical Identity and Properties of DEA/NO

-

Chemical Name: Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[4]

-

Synonyms: DEA NONOate, DEA/NO[4]

-

Molecular Formula: C₈H₂₂N₄O₂

-

Molecular Weight: 206.29 g/mol

-

Appearance: White to off-white crystalline solid[5]

DEA/NO is synthesized by the reaction of diethylamine with NO gas under alkaline conditions.[2] The resulting compound is a salt, composed of the diethylamine NONOate anion and a diethylammonium cation.[4] This ionic structure contributes to its stability in the solid state.[1]

Solubility and Storage: DEA/NO is soluble in various solvents, including ethanol, DMSO, and phosphate-buffered saline (PBS) at pH 7.2.[4] For long-term storage, it is recommended to keep the solid compound at -80°C under desiccating conditions, where it remains stable for at least two years.[4] Stock solutions should be prepared fresh before use, as the compound is unstable in aqueous solutions.[5]

The Core Mechanism: Spontaneous, pH-Dependent NO Release

The primary mechanism of action of DEA/NO is its spontaneous decomposition in aqueous solutions to release nitric oxide. This process is critically dependent on pH and follows first-order kinetics.[1][2][4]

The Chemistry of Decomposition

In the presence of protons (H⁺), the NONOate functional group undergoes protonation, initiating a cascade of reactions that culminates in the liberation of two molecules of NO per molecule of the parent NONOate.[1][6] The remaining diethylamine is a stable byproduct.

The overall reaction can be simplified as follows: (C₂H₅)₂N-N(O)=NO⁻ + H⁺ → (C₂H₅)₂NH + 2NO

This proton-driven decomposition is the cornerstone of DEA/NO's utility, as it allows for predictable NO release under physiological conditions.[1] The rate of this reaction is directly proportional to the concentration of DEA/NO.

Kinetics of NO Release: A Quantitative Perspective

The rate of NO release from DEA/NO is characterized by its half-life (t½), which is the time required for half of the compound to decompose. This parameter is highly sensitive to temperature and pH.

| Temperature | pH | Half-life (t½) |

| 37°C | 7.4 | ~2 minutes |

| 22-25°C (Room Temp) | 7.4 | ~16 minutes |

| 37°C | 7.4 | 3.9 ± 0.2 minutes |

(Data compiled from multiple sources)[1][4][7]

This rapid release profile makes DEA/NO an ideal choice for experiments requiring a bolus delivery of NO or for studying acute cellular responses to NO. The stoichiometry of the reaction yields approximately 1.5 moles of NO per mole of DEA/NO.[1][4]

Biological Actions and Downstream Effects

Once released, nitric oxide diffuses freely across cell membranes to exert its biological effects.[1] The primary and most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

The sGC-cGMP Signaling Cascade

-

Activation of sGC: NO binds to the heme moiety of soluble guanylate cyclase, inducing a conformational change that activates the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effectors: cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases.

This pathway is fundamental to many of NO's physiological roles, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1] There is a clear correlation between the nitric oxide production from DEA/NO and the increase in intracellular cGMP levels.[7]

Caption: The canonical NO/sGC/cGMP signaling pathway activated by DEA/NO.

Other Biological Effects

Beyond the sGC-cGMP pathway, the NO released from DEA/NO can participate in a variety of other cellular processes, including:

-

S-nitrosylation: The covalent modification of cysteine residues in proteins, which can alter protein function.

-

Antimicrobial Activity: High concentrations of NO can be cytotoxic to pathogens, and DEA/NO has been shown to inhibit the growth of bacteria such as Escherichia coli.[8]

-

Cardioprotection: DEA/NO has been demonstrated to enhance the preservation of donor hearts in transplantation models.[8]

-

Modulation of Cellular Proliferation: The effects of NO on cell growth are context-dependent, with real-time NO profiles correlating with the inhibition of smooth muscle cell proliferation.[9][10]

Practical Considerations and Experimental Protocols

The successful use of DEA/NO in a research setting requires careful consideration of its chemical properties and handling requirements.

Preparation of DEA/NO Solutions

Materials:

-

This compound (solid)

-

High-purity, deoxygenated buffer (e.g., PBS, pH 7.4) or cell culture medium

-

Sterile, amber microcentrifuge tubes or vials

Protocol:

-

Equilibrate the DEA/NO vial to room temperature before opening to prevent condensation.

-

Weigh the desired amount of DEA/NO in a fume hood.

-

Dissolve the solid DEA/NO in the appropriate solvent (e.g., 0.01 M NaOH) to create a concentrated stock solution. Due to the rapid decomposition in neutral pH, stock solutions are often made in a basic solution to ensure stability.

-

Immediately before use, dilute the stock solution to the final working concentration in the pre-warmed (37°C) experimental buffer or medium.

-

Mix thoroughly and apply to the cells or tissue preparation immediately.

Note: The actual concentration of NO experienced by cells in culture can be influenced by factors such as the volume of media, the presence of other reactive species, and the headspace of the culture vessel.[10] It is crucial to maintain consistency in these parameters across experiments.

A Typical Cell Culture Experiment

Objective: To investigate the acute effects of NO on a specific cellular response (e.g., apoptosis, gene expression).

Workflow:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the desired confluency.

-

Preparation of DEA/NO: Prepare a fresh working solution of DEA/NO in the appropriate cell culture medium immediately before application.

-

Treatment: Replace the existing medium with the DEA/NO-containing medium.

-

Incubation: Incubate the cells for the desired period, keeping in mind the short half-life of DEA/NO. For longer-term studies of NO effects, a continuous infusion system or a donor with a longer half-life may be more appropriate.

-

Assay: At the end of the incubation period, lyse the cells or fix them for the chosen downstream analysis (e.g., Western blotting, qPCR, immunofluorescence).

Caption: A generalized workflow for a cell-based assay using DEA/NO.

Conclusion: A Powerful Tool for Nitric Oxide Research

This compound is a potent and versatile nitric oxide donor that has significantly advanced our understanding of NO biology. Its predictable, pH-dependent decomposition and rapid release kinetics provide researchers with a reliable method for generating controlled amounts of NO in experimental systems. By understanding the core mechanism of action and adhering to proper handling and experimental protocols, scientists can effectively harness the power of DEA/NO to further unravel the intricate roles of nitric oxide in health and disease.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 6. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethylamine NONOate Diethylammonium Salt: A Potent Nitric Oxide Donor for Research Applications

This guide provides a comprehensive technical overview of Diethylamine NONOate diethylammonium salt (DEA/NO), a widely utilized nitric oxide (NO) donor in biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and practical applications of DEA/NO, with a focus on providing actionable insights and robust experimental protocols.

Introduction: The Significance of Controlled Nitric Oxide Delivery

Nitric oxide (NO) is a pleiotropic signaling molecule with profound physiological and pathophysiological roles, including vasodilation, neurotransmission, and host defense.[1][2] Its transient nature and short half-life, however, present significant challenges for in vitro and in vivo studies.[2] Nitric oxide donors, such as DEA/NO, have emerged as indispensable tools, providing a means to generate controlled and predictable fluxes of NO in experimental systems.[3][4] DEA/NO belongs to the class of diazeniumdiolates, also known as NONOates, which are renowned for their ability to spontaneously release NO under physiological conditions.[2][5] This guide will elucidate the characteristics of DEA/NO that make it a valuable reagent and provide the necessary technical details for its effective and reliable use.

Chemical and Physical Properties

This compound is a crystalline solid that is relatively stable when stored under appropriate conditions.[6][7] Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 372965-00-9 | [5][8][9][10][11] |

| Molecular Formula | C8H22N4O2 | [10][11][12] |

| Molecular Weight | 206.29 g/mol | [9][10][11] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Solubility | Soluble in ethanol (approx. 25 mg/ml), DMSO (approx. 2 mg/ml), and PBS (pH 7.2, approx. 10 mg/ml) | [6][7] |

| Storage | Store at -80°C under an inert atmosphere (e.g., nitrogen). Sensitive to moisture and air. | [6][7] |

Mechanism of Action: Spontaneous and Predictable Nitric Oxide Release

The utility of DEA/NO as an NO donor lies in its predictable, first-order decomposition in aqueous solutions to release nitric oxide.[2][4][5] This process is pH- and temperature-dependent, allowing for a degree of control over the rate of NO generation.[2][13]

The core of the DEA/NO molecule is the diazeniumdiolate functional group [N(O)NO]⁻. In the presence of protons, the compound undergoes spontaneous decomposition to yield two molecules of nitric oxide and the parent amine, diethylamine.[2] A key characteristic of DEA/NO is its relatively short half-life, which allows for rapid and robust NO generation.

| Condition | Half-life (t½) | Moles of NO released per mole of parent compound | Source(s) |

| 37°C, pH 7.4 | ~2 minutes | 1.5 | [2][4][5] |

| 22-25°C, pH 7.4 | ~16 minutes | 1.5 | [2][3][4][5][13] |

This rapid release of NO makes DEA/NO particularly suitable for experiments requiring a bolus delivery of NO or for studying cellular responses to acute NO exposure. The predictable kinetics of NO release from DEA/NO have been validated and can be modeled mathematically.[14]

The Nitric Oxide Signaling Pathway

Once released, nitric oxide initiates a cascade of signaling events, with the canonical pathway involving the activation of soluble guanylate cyclase (sGC). This pathway is fundamental to many of the physiological effects of NO.

Caption: Canonical Nitric Oxide (NO) signaling pathway initiated by DEA/NO.

Applications in Research

The predictable and rapid NO-releasing properties of DEA/NO have led to its widespread use in various research areas.

-

Cardiovascular Research: DEA/NO is employed to study the effects of NO on vasodilation, cardiac function, and platelet aggregation.[15] For instance, it has been shown to enhance the preservation of donor hearts.[8][16]

-

Antimicrobial and Biofilm Research: DEA/NO exhibits potent antimicrobial activity against bacteria such as Escherichia coli.[8][17][18] It has also been investigated for its ability to disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics.[13]

-

Neuroscience: As a neurotransmitter, NO plays a crucial role in the nervous system. DEA/NO is used to investigate the effects of NO on neuronal signaling and viability. It is important to note that at high concentrations, some effects may be independent of NO release.[19]

Experimental Protocols: Preparation and Handling of DEA/NO

Adherence to proper preparation and handling protocols is paramount to ensure the integrity of DEA/NO and the reproducibility of experimental results.

Long-Term Storage

For long-term stability, DEA/NO should be stored as a crystalline solid at -80°C under an inert gas like nitrogen or argon.[6][7] The compound is sensitive to moisture and air, and exposure can lead to degradation and discoloration.[6] It is recommended to keep the vial tightly sealed until use.[6]

Preparation of Stock Solutions

Rationale: The choice of solvent and preparation method is critical to prevent premature decomposition of DEA/NO and to ensure accurate dosing in experiments. Purging the solvent with an inert gas minimizes the presence of oxygen, which can react with and inactivate NO.

Protocol for Organic Stock Solution:

-

Bring the sealed vial of DEA/NO to room temperature before opening to prevent condensation of moisture onto the compound.

-

Work in a fume hood. If available, use a glove box with an inert atmosphere for handling the solid.[6]

-

Choose an appropriate organic solvent such as ethanol or DMSO.[6][7] Note the solubility limits (approx. 25 mg/ml in ethanol, 2 mg/ml in DMSO).[6][7]

-

Purge the solvent with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

-

Weigh the desired amount of DEA/NO and dissolve it in the purged solvent to create a concentrated stock solution.

-

Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[8] Stock solutions in DMSO are stable for up to 6 months at -80°C.[8][9]

Protocol for Aqueous Stock Solution:

-

DEA/NO can be dissolved directly in aqueous buffers (e.g., PBS, pH 7.2) at a solubility of approximately 10 mg/ml.[6][7]

-

It is crucial to prepare aqueous solutions immediately before use as the compound will begin to release NO upon dissolution.[4]

-

It is not recommended to store aqueous solutions of DEA/NO for more than one day.[6][7]

Use in Cell Culture and Biological Experiments

Rationale: When introducing DEA/NO to a biological system, it is important to consider the final concentration of the organic solvent, as it may have independent physiological effects.[6][7]

-

Thaw an aliquot of the stock solution immediately before use.

-

Perform serial dilutions of the stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.1%) and that a vehicle control (medium with the same concentration of solvent) is included in the experimental design.

-

For aqueous stock solutions, after dilution to the working concentration, it is advisable to filter-sterilize the solution using a 0.22 µm filter before adding it to cell cultures.[8]

Safety Precautions

DEA/NO should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[7] General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the solid or its aerosols.

-

Avoid contact with skin and eyes.[20] In case of contact, rinse thoroughly with water.[20]

-

Dispose of the compound and its solutions according to institutional and local regulations.

Conclusion

This compound is a powerful and versatile tool for researchers investigating the multifaceted roles of nitric oxide. Its well-defined chemical properties and predictable NO-releasing kinetics make it a reliable choice for a wide range of applications. By understanding its mechanism of action and adhering to the rigorous experimental protocols outlined in this guide, scientists can effectively harness the potential of DEA/NO to advance our understanding of NO-mediated biological processes.

References

- 1. ≥97% (NMR), crystalline, nitrix oxide donor | Sigma-Aldrich [sigmaaldrich.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylamine NONOate [sigmaaldrich.com]

- 4. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. shop.bio-connect.nl [shop.bio-connect.nl]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Release of nitric oxide from donors with known half-life: a mathematical model for calculating nitric oxide concentrations in aerobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diethylamine NONOate (diethylammonium salt) - MedChem Express [bioscience.co.uk]

- 18. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abmole.com [abmole.com]

Introduction: Harnessing the Power of a Transient Messenger

An In-Depth Technical Guide to the Biological Activity of DEA NONOate

Nitric oxide (NO), a fleeting and highly reactive free radical, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes.[1] Its transient nature makes direct administration challenging, necessitating the development of reliable donor compounds for research. Among the most widely utilized classes of NO donors are the diazeniumdiolates, or NONOates. These compounds are prized for their ability to release NO spontaneously under physiological conditions without the need for enzymatic activation.[1]

This guide focuses on Diethylamine NONOate (DEA NONOate), a prominent member of this class, distinguished by its rapid and predictable release of nitric oxide. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of DEA NONOate. We will move beyond simple protocols to explore the causality behind its mechanisms, its diverse biological impacts, and the critical best practices required to generate robust and reproducible data.

Part 1: Core Chemistry and Release Kinetics

Understanding the fundamental properties of DEA NONOate is the bedrock of its effective application. Its utility is defined by its predictable decomposition and NO release profile.

DEA NONOate is the diethylammonium salt of (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate.[2] In aqueous solutions at physiological pH, it undergoes a spontaneous, first-order decomposition to liberate nitric oxide and the parent diethylamine.[3][4][5] This reaction is pH- and temperature-dependent, a critical factor for experimental design.[1]

Below is a visualization of this decomposition process:

Caption: Decomposition pathway of DEA NONOate.

The quantitative characteristics of DEA NONOate are summarized in the table below, providing essential data for calculating dosages and predicting experimental outcomes.

| Property | Value | Source(s) |

| Molecular Formula | C4H11N3O2 • C4H11N | [3] |

| Formula Weight | 206.3 g/mol | [3] |

| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes | [3][6] |

| Half-life (t½) at 22-25°C, pH 7.4 | ~16 minutes | [3] |

| NO Molar Yield | 1.5 moles of NO per mole of parent compound | [3][6] |

| Solubility (PBS, pH 7.2) | ~10 mg/mL | [2][3] |

| Solubility (Ethanol) | ~25 mg/mL | [2][3] |

| Solubility (DMSO, DMF) | ~2 mg/mL | [2][3] |

| Long-Term Storage | -80°C, under inert gas, protected from moisture | [2][3][4] |

Part 2: Key Biological Activities and Mechanistic Insights

The NO released by DEA NONOate engages with multiple cellular targets, initiating a cascade of biological effects. While its actions are pleiotropic, a primary signaling axis and several key physiological systems are consistently impacted.

The Canonical sGC-cGMP-PKG Signaling Pathway

The most well-characterized mechanism of NO action is the activation of soluble guanylate cyclase (sGC). This is the foundational pathway for many of DEA NONOate's effects.

-

NO Diffusion & sGC Activation: Liberated NO rapidly diffuses across cell membranes and binds to the ferrous heme iron cofactor of sGC.

-

cGMP Synthesis: This binding event induces a conformational change in sGC, catalytically converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[7][8]

-

Downstream Effector Activation: cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG). PKG then phosphorylates a variety of downstream targets, including ion channels and phosphodiesterases, leading to the ultimate physiological response.

Caption: The canonical NO/sGC/cGMP signaling pathway.

Applications and Observed Effects

1. Cardiovascular System: DEA NONOate is a potent vasodilator, making it an invaluable tool in cardiovascular research.[1] Its effects are mediated by both cGMP-dependent and -independent mechanisms.[9] In vascular smooth muscle, the sGC-cGMP-PKG cascade ultimately leads to a decrease in intracellular calcium levels, causing relaxation and vasodilation. This activity is leveraged to study conditions like pulmonary hypertension and to investigate protective strategies against ischemia-reperfusion injury in organ transplants.[1][10] For instance, adding 0.1 µmol/L of DEA NONOate to cardioplegic solutions significantly improved hemodynamic parameters in rat hearts after 12 hours of hypothermic storage.[10]

2. Immune System Modulation: NO is a key regulator of immune responses. DEA NONOate has been shown to dose-dependently inhibit the release of histamine and pro-inflammatory cytokines from activated mast cells.[1] In human monocyte cell lines, it effectively reduces the production of TNF-α and IL-6 induced by lipopolysaccharide (LPS).[11] This anti-inflammatory action is often linked to the sGC-cGMP pathway and the downstream inhibition of critical inflammatory signaling hubs like NF-κB and MAPK.[1]

3. Antimicrobial Activity: As a component of the innate immune response, NO possesses direct antimicrobial properties.[12][13] High concentrations of DEA NONOate have demonstrated significant bactericidal effects. In a study against Escherichia coli, a 65 mM concentration of DEA NONOate achieved a 99.9% reduction in bacterial growth over 20 hours, an efficacy comparable to the antibiotic ciprofloxacin.[12][13] This highlights its potential as a basis for novel antimicrobial agents.

4. Neuroscience and Cell Fate: In the nervous system, NO acts as a neurotransmitter.[1] DEA NONOate is used to mimic endogenous NO signaling to study neuronal communication and plasticity.[8] The effects of NO on cell survival are complex and context-dependent. It can be neuroprotective by activating antioxidant pathways or, at higher concentrations, contribute to apoptosis.[1] For example, DEA NONOate has been shown to inhibit monocyte survival by activating caspase-3, a key executioner enzyme in apoptosis.[14] It is crucial for researchers to be aware that some NO donors, at high concentrations, may exert effects independent of NO release, necessitating careful controls.[15][16]

Part 3: Experimental Design and Protocols

The reliability of data generated using DEA NONOate hinges on meticulous preparation, handling, and experimental execution. Its short half-life and sensitivity to environmental factors demand a rigorous approach.

Handling and Storage: A Self-Validating System

-

Long-Term Storage: The crystalline solid must be stored at -80°C, sealed under an inert atmosphere (e.g., nitrogen or argon).[2][3] It is highly sensitive to moisture and air, which will cause premature decomposition and discoloration.[2][4]

-

Stability: When stored correctly, the solid is stable for at least two years.[3] However, aqueous solutions are highly unstable and must be prepared immediately before use .[4][5]

Protocol 1: Preparation of Stock Solutions

The choice of solvent is dictated by the experimental need for stability versus immediate use.

A) High-Concentration, Temporarily Stable Alkaline Stock (Recommended for Dilution into Buffers): Causality: DEA NONOate is significantly more stable at a basic pH. Preparing a concentrated stock in dilute NaOH prevents decomposition, allowing for accurate and repeatable dilutions into neutral pH experimental buffers.

-

Allow the vial of DEA NONOate to equilibrate to room temperature before opening to prevent condensation.

-

In a sterile microcentrifuge tube, add the desired mass of DEA NONOate.

-

Add a pre-calculated volume of ice-cold, deoxygenated 0.01 M NaOH to achieve a high concentration (e.g., 100 mM).

-

Vortex gently until fully dissolved. This alkaline stock can be kept on ice for several hours with minimal degradation.

B) Direct Aqueous Solution (for Immediate Use): Causality: For experiments where even trace amounts of NaOH are undesirable, direct dissolution is possible, but timing is critical.

-

Prepare your final experimental buffer (e.g., PBS, pH 7.4).

-

Weigh the required amount of DEA NONOate and dissolve it directly into the buffer to the final desired concentration.

-

Use this solution immediately , as decomposition begins instantly. The half-life at 37°C is only 2 minutes.[3][6]

Protocol 2: Experimental Workflow for Cell Culture Treatment

This workflow ensures consistent and rapid delivery of NO to a cell culture system.

-

Preparation: Culture cells to the desired confluency. Prepare fresh DEA NONOate stock solution using Protocol 1A immediately before the experiment.

-

Control Groups: Always include:

-

Vehicle Control: Treat cells with an equivalent volume of the vehicle used for the stock solution (e.g., 0.01 M NaOH diluted into media).

-

Decomposed Control: Separately, incubate an aliquot of the DEA NONOate working solution at 37°C for at least 10 half-lives (~20-30 minutes) to ensure complete NO release. Add this "spent" solution to cells to control for effects of the parent amine or byproducts.

-

-

Dosing: Calculate the volume of stock solution needed to achieve the final concentration in your cell culture well.

-

Application: Add the calculated volume of DEA NONOate stock directly to the culture medium. Pipette gently up and down 2-3 times to ensure rapid and uniform mixing.

-

Incubation: Return the plate to the incubator for the desired time period. Remember that the majority of NO will be released within the first 5-10 minutes.

Caption: Experimental workflow for cell culture studies.

Quantification and Verification

To validate your experiment, you can quantify either the compound itself or its NO release.

-

Spectrophotometry: The intact DEA NONOate molecule has a characteristic UV absorbance maximum at 250 nm. This can be used to confirm the concentration of a freshly prepared stock solution before decomposition begins.[2]

-

NO Measurement: Real-time NO release can be measured using NO-selective electrodes.[17] Alternatively, the total NO produced can be estimated by measuring the accumulation of its stable end-products, nitrite and nitrate, in the medium using the Griess Reagent Kit.

Conclusion

DEA NONOate is a powerful and versatile tool for investigating the multifaceted roles of nitric oxide in biology. Its rapid, predictable, and first-order release kinetics make it an excellent choice for mimicking bolus or short-term physiological NO production. However, its efficacy as a research tool is directly proportional to the rigor of its handling and the thoughtful design of experiments. By understanding its chemical properties, embracing proper preparation protocols, and incorporating essential controls, researchers can confidently harness the biological activity of DEA NONOate to generate precise, interpretable, and impactful scientific insights.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 5. DEA NONOate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. thomassci.com [thomassci.com]

- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NO as a multimodal transmitter in the brain: discovery and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Diethylamine NONOate diethylammonium salt half-life in solution

An In-Depth Technical Guide to the Half-Life of Diethylamine NONOate Diethylammonium Salt in Solution

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DEA/NO), a critical tool for researchers in pharmacology, physiology, and biochemistry. We will delve into the core principles governing its stability and nitric oxide (NO) release, focusing on the experimental determination of its half-life in aqueous solutions. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior.

Introduction: The Role and Chemistry of DEA/NO

This compound (DEA/NO) is a member of the diazeniumdiolate (NONOate) class of compounds.[1] These molecules are invaluable in biomedical research as they serve as nitric oxide (NO) donors, spontaneously decomposing under physiological conditions to release NO.[2][3] The ability to generate known and controllable rates of NO release makes NONOates, including DEA/NO, essential for mimicking the transient, low-level synthesis of NO by enzymes like endothelial Nitric Oxide Synthase (eNOS) and neuronal Nitric Oxide Synthase (nNOS).[2]

DEA/NO's utility stems from its predictable, first-order decomposition kinetics.[2][4] When dissolved in an aqueous buffer, it dissociates to release NO and the parent secondary amine, diethylamine.[5] This process is not enzymatically driven but is a spontaneous, pH-dependent chemical reaction.[2][4] One mole of DEA/NO liberates approximately 1.5 moles of NO upon complete decomposition.[2][4]

Understanding the half-life (t½) of DEA/NO is paramount for experimental design. The half-life is the time required for 50% of the compound to decompose. This parameter dictates the concentration and duration of NO exposure in a given experimental system, directly impacting the biological response observed.

The Kinetics of DEA/NO Decomposition

The decomposition of DEA/NO follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the intact DEA/NO molecule.[2][4][6] This predictable behavior is a key advantage for its use as an NO donor. The decomposition is fundamentally a proton-dependent process.[2] In highly alkaline solutions (e.g., 0.01 M NaOH, pH > 8.0), the NONOate structure is stable, and the compound can be stored for short periods with minimal degradation.[1][7] As the pH is lowered into the physiological range (pH 7.4), protons catalyze the decomposition, leading to the release of NO.[1] At a pH of 5.0, this decomposition is considered almost instantaneous.[1][8]

Core Factors Influencing DEA/NO Half-Life:

-

pH: The primary determinant of stability. The half-life decreases dramatically as the pH drops from alkaline to neutral and acidic conditions.[1][2][4]

-

Temperature: Decomposition is a temperature-dependent chemical reaction. The half-life is significantly shorter at physiological temperature (37°C) compared to room temperature (22-25°C).[2][4]

The interplay of these factors is critical. For any experiment, the half-life must be considered under the specific pH and temperature of the system.

Caption: Key factors governing the half-life of DEA/NO.

Quantitative Half-Life Data for DEA/NO

The half-life of DEA/NO has been well-characterized under standard physiological buffer conditions. The data below is crucial for planning experiments where a specific NO flux is desired.

| Parameter | Condition | Half-Life (t½) | Reference |

| Temperature | 37°C | 2 minutes | [2][4] |

| 37°C | 3.9 ± 0.2 minutes | [9] | |

| 22-25°C (Room Temp) | 16 minutes | [2][4][10] | |

| pH | 7.4 (Phosphate Buffer) | (See Temperature Data) | [2][4][8] |

| 5.0 | Nearly instantaneous | [1][8] | |

| > 8.0 (e.g., 0.01 M NaOH) | Stable for short-term storage | [1][7] |

Experimental Protocol: Determining DEA/NO Half-Life via UV Spectrophotometry

This section provides a validated, step-by-step protocol for measuring the half-life of DEA/NO. The method relies on the characteristic UV absorbance of the intact NONOate molecule, which diminishes as it decomposes.

Principle of the Assay

The intact DEA/NO molecule possesses a strong UV absorbance at a wavelength maximum (λmax) of 250 nm, with a molar extinction coefficient (ε) of 6,500 M⁻¹cm⁻¹.[7] Upon decomposition and release of NO, this chromophore is destroyed. By monitoring the decrease in absorbance at 250 nm over time, we can directly measure the rate of decomposition and calculate the half-life.

Materials and Instrumentation

-

DEA/NO diethylammonium salt (crystalline solid)

-

Sodium Hydroxide (NaOH), for 0.01 M solution

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

Experimental Workflow

Caption: Workflow for DEA/NO half-life determination.

Step-by-Step Methodology

-

Preparation of a Stabilized Stock Solution:

-

Rationale: DEA/NO is unstable in neutral aqueous solutions. A basic solution is required to create a stable, concentrated stock.

-

Procedure: Prepare a fresh 10 mM stock solution of DEA/NO by dissolving the crystalline solid in ice-cold 0.01 M NaOH. Keep this solution on ice at all times. Due to the compound's sensitivity to moisture and air, handle it quickly.[7]

-

-

Instrument Configuration:

-

Rationale: Precise temperature control is essential as the half-life is highly temperature-dependent.

-

Procedure: Set the spectrophotometer to kinetic mode to measure absorbance at 250 nm over time. Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C) and allow it to stabilize.

-

-

Initiation of Decomposition:

-

Rationale: The reaction is initiated by a pH shift from the stable alkaline stock to the neutral experimental buffer.

-

Procedure: a. Add 1 mL (or a suitable volume) of 0.1 M PBS (pH 7.4) to a quartz cuvette and place it in the temperature-controlled holder. Allow several minutes for the buffer to reach thermal equilibrium. b. Blank the instrument using this cuvette. c. To start the measurement, add a small aliquot (e.g., 10 µL) of the 10 mM DEA/NO stock solution to the cuvette. The final concentration should yield an initial absorbance within the linear range of the instrument (typically 0.8-1.2). Mix rapidly by inverting the cuvette with a cap or by gentle pipetting. d. Immediately begin recording the absorbance at 250 nm every 5-10 seconds. Continue the recording for at least 5-7 half-lives (e.g., for a 2-minute half-life at 37°C, record for 10-15 minutes) until the absorbance value is stable.

-

-

Data Analysis and Half-Life Calculation:

-

Rationale: For a first-order reaction, a plot of the natural logarithm of the reactant concentration (or absorbance) versus time will be linear. The slope of this line is the negative rate constant (-k).

-

Procedure: a. Subtract the final baseline absorbance from all data points to correct for any residual absorbance. b. Calculate the natural logarithm (ln) of the corrected absorbance values. c. Plot ln(Absorbance) on the y-axis against Time (in seconds or minutes) on the x-axis. d. Perform a linear regression on the initial, linear portion of the curve. The resulting plot should be a straight line with a negative slope, confirming first-order kinetics. e. The slope of this line is equal to -k, where k is the first-order rate constant. f. Calculate the half-life (t½) using the following equation: t½ = ln(2) / k (where ln(2) ≈ 0.693)

-

Conclusion: Field-Proven Insights for the Researcher

The predictable, pH- and temperature-dependent decomposition of DEA/NO makes it a powerful NO donor for in vitro and ex vivo studies. However, this predictability hinges on a rigorous understanding and control of its chemical environment. The half-life is not a fixed constant but a variable that must be determined or cited for the specific conditions of your experiment. When preparing DEA/NO solutions, always make the final dilution into the experimental buffer immediately before use, as aqueous solutions at neutral pH are not stable.[7][11] By following the principles and protocols outlined in this guide, researchers can confidently harness the capabilities of DEA/NO to investigate the multifaceted roles of nitric oxide in biological systems.

References

- 1. NONOate - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. labproservices.com [labproservices.com]

- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DEA NONOate | 372965-00-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Diethylamine NONOate Diethylammonium Salt (DEA/NO)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Role of Nitric Oxide Donors in Modern Research

Nitric oxide (NO) is a pleiotropic signaling molecule, a simple diatomic free radical that orchestrates a vast array of physiological and pathological processes.[1][2] Its ephemeral nature and concentration-dependent effects—ranging from promoting cell survival at nanomolar concentrations to inducing apoptosis at micromolar levels—present a significant challenge for researchers seeking to elucidate its functions.[3] Diazeniumdiolates, commonly known as NONOates, have emerged as indispensable chemical tools that address this challenge.[1] These compounds serve as reliable nitric oxide donors, decomposing spontaneously under physiological conditions to release NO in a predictable and controlled manner.[1][4]

This guide provides a comprehensive technical overview of one of the most widely used NONOates: Diethylamine NONOate diethylammonium salt (DEA/NO). We will delve into its core chemical properties, the kinetics and mechanism of NO release, best practices for handling and experimental use, and its applications in the field. This document is designed to equip researchers with the foundational knowledge required for the effective and reproducible use of DEA/NO as a precise agent for NO delivery.

Core Chemical Identity and Physicochemical Profile

Diethylamine NONOate is a salt composed of the (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate anion and a diethylammonium cation.[4][5] The diazeniumdiolate functional group, [N(O)NO]⁻, is the moiety responsible for the characteristic release of nitric oxide.[1]

Structural and Molecular Data

// Position nodes using pos attribute a1 [pos="0,1!"]; a2 [pos="0,0!"]; N1 [pos="1,0.5!"]; N2 [pos="2,0.5!"]; N3 [pos="2.5,1.2!"]; O1 [pos="3,1.7!"]; O2 [pos="2.5,-0.2!"];

c1 [pos="5,1!"]; c2 [pos="5,0!"]; N_cat [pos="6,0.5!"]; } dot Caption: Structure of DEA/NO Salt.

Table 1: Chemical Identification and Core Properties

| Property | Value |

| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[4][5] |

| Synonyms | DEA/NO, Diethylamine NONOate[4][6] |

| CAS Number | 372965-00-9[4][6] |

| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₀N₃O₂ • C₄H₁₂N) |

| Molecular Weight | 206.29 g/mol |

| Appearance | White to off-white crystalline solid[6] |

| Purity | Typically ≥98%[6] |

| UV/Vis Absorbance (λmax) | ~250 nm[5][6] |

| Molar Absorptivity (ε) | 6,500 M⁻¹cm⁻¹[5] |

Solubility Profile

Proper solubilization is critical for accurate dosing and experimental success. DEA/NO exhibits varied solubility across common laboratory solvents.

Table 2: Solubility Data

| Solvent | Approximate Solubility | Reference |

| Ethanol | ~25 mg/mL | [5][6] |

| DMSO | ~2 mg/mL | [5][6] |

| Dimethylformamide (DMF) | ~2 mg/mL | [5][6] |

| PBS (pH 7.2) | ~10 mg/mL | [5][6] |

Insight: The high solubility in ethanol allows for the preparation of concentrated stock solutions. However, for biological experiments, it is crucial to ensure the final concentration of the organic solvent is physiologically insignificant.[5][6] Preparing solutions directly in aqueous buffers is possible but requires immediate use, as the compound's stability is pH-dependent.[6]

Mechanism and Kinetics of Nitric Oxide Release

The utility of DEA/NO stems from its predictable decomposition to generate NO. This process is not enzymatic; it is a spontaneous, pH-dependent chemical dissociation.

The Decomposition Pathway

In aqueous solutions at or near physiological pH, the diazeniumdiolate anion undergoes protonation. This initiates a first-order decomposition reaction that liberates nitric oxide.[1][4] The overall stoichiometry of this reaction results in the release of approximately 1.5 moles of NO for every mole of the parent DEA/NO compound that decomposes.[1][4][7]

Kinetics of Release

The rate of NO release is governed by the compound's half-life (t½), which is highly sensitive to temperature and pH.

-

pH Dependence: DEA/NO is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but decomposes rapidly as the pH approaches neutral or acidic values.[8][9] This property is expertly exploited in experimental design, allowing for the preparation of stable stocks that can be triggered to release NO upon dilution into a neutral pH buffer.

-

Temperature Dependence: As with most chemical reactions, an increase in temperature accelerates the rate of decomposition, shortening the half-life.

Table 3: Half-Life (t½) of DEA/NO at pH 7.4

| Temperature | Half-Life (t½) | Reference(s) |

| 37°C | 2 minutes | [1][4] |

| 22-25°C | 16 minutes | [1][4] |

The kinetic profile of NO concentration in solution after adding DEA/NO is characterized by a rapid increase to a maximum level, followed by a slower decay.[10] This decay phase is a result of two concurrent processes: the depletion of the parent DEA/NO compound and the reaction of the released NO with oxygen and other molecules in the solution.[10]

Laboratory Procedures: A Self-Validating System

Adherence to strict handling, storage, and preparation protocols is paramount to ensure the integrity of DEA/NO and the reproducibility of experimental results.

Storage and Handling (Trustworthiness Pillar)

-

Long-Term Storage: DEA/NO is a crystalline solid that is sensitive to moisture and air.[5][9] For long-term stability (≥1-2 years), it must be stored sealed under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[5][6] Exposure to air can cause discoloration and degradation.[5]

-

Handling: Whenever possible, handle the solid compound in a glove box with an inert atmosphere.[5] If a glove box is unavailable, keep the vial tightly sealed until the moment of use, weigh the required amount quickly, and promptly reseal and re-store the container at -80°C.

Preparation of Stock Solutions (Expertise Pillar)

The choice of stock solution depends on the experimental requirements.

Protocol 1: Organic Stock Solution

-

Inert Gas Purge: Purge a high-quality organic solvent (e.g., ethanol, DMSO) with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

-

Dissolution: Dissolve the crystalline DEA/NO in the purged solvent to create a concentrated stock solution (e.g., 10-100 mM).

-

Storage: Store this stock solution at -80°C. While more stable than aqueous solutions, it is best to use it within a short timeframe.

Protocol 2: Stable Aqueous Stock Solution (Alkaline)

-

Solvent Preparation: Prepare a fresh solution of 0.01 M sodium hydroxide (NaOH) in high-purity water.

-

Dissolution: Directly dissolve the crystalline DEA/NO in the 0.01 M NaOH solution. At this alkaline pH, the compound is stable, and NO release is suppressed.[9]

-

Storage: This alkaline stock can be stored at 0°C for up to 24 hours.[9] This method is ideal for experiments where organic solvents must be avoided.

Experimental Workflow: Initiating Controlled NO Release

The following workflow ensures a controlled and quantifiable release of NO for biological or chemical assays.

Quantification and Validation

Authoritative Grounding & Comprehensive References are the bedrock of scientific integrity. Every experiment should incorporate a self-validating system.

Quantifying the Parent Compound

Before initiating NO release, it is best practice to confirm the concentration of the DEA/NO stock solution. This is achieved using UV-Vis spectrophotometry. The intact DEA NONOate molecule has a characteristic UV absorbance maximum at 250 nm with a molar extinction coefficient (ε) of 6,500 M⁻¹cm⁻¹.[5]

-

Methodology:

-

Dilute a small aliquot of the stock solution in the same solvent (e.g., 0.01 M NaOH).

-

Measure the absorbance (A) at 250 nm using a quartz cuvette.

-

Calculate the concentration (c) using the Beer-Lambert law: c = A / (ε * l) , where l is the path length of the cuvette (typically 1 cm).

-

Quantifying Nitric Oxide Release

Several methods exist to measure the NO released into the system, each with distinct advantages.

-

Griess Assay: This is the most common indirect method. It is a colorimetric assay that quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[11] It provides a measure of the total NO produced over time.

-

NO-Selective Electrochemical Sensors: These amperometric electrodes allow for the direct, real-time measurement of NO concentration in solution.[11] This method is ideal for studying the kinetics of NO release and its immediate effects.

-

Hemoglobin Capture Assay: This method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.[11] It is highly specific for NO.

Applications in Research and Development

DEA/NO's well-defined kinetics make it a versatile tool across numerous research domains:

-

Cardiovascular Research: Used to study vasodilation and the effects of NO on cardiac and endothelial cells.[12][13]

-

Neuroscience: Enables investigation into NO's role as a neurotransmitter and its involvement in processes like cortical spreading depression.[8]

-

Antimicrobial Studies: High concentrations of NO generated from DEA/NO have been shown to have potent antimicrobial effects against bacteria like E. coli.[2][12][13]

-

Drug Discovery: Serves as a reliable NO source for screening compounds that may interact with or modulate the NO signaling pathway.

Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazards: DEA/NO is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[14] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[15] If swallowed, seek immediate medical attention.[14]

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the nitric oxide donor, DEA/NO on cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abmole.com [abmole.com]

Diethylamine NONOate Diethylammonium Salt in Cardiovascular Research: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers

Introduction: Harnessing the Power of a Transient Signal

In the intricate landscape of cardiovascular signaling, nitric oxide (NO) stands out as a pivotal, yet ephemeral, gaseous messenger. Its profound influence on vascular tone, platelet function, and myocardial health makes it a central focus of research.[1][2] However, its short half-life presents a significant experimental challenge.[1] Diethylamine NONOate diethylammonium salt (DEA/NO), a member of the diazeniumdiolate (NONOate) class of compounds, provides a robust solution to this problem. It serves as a reliable and predictable NO donor, spontaneously decomposing under physiological conditions to release NO in a controlled manner.[3][4] This guide offers an in-depth exploration of DEA/NO, from its fundamental chemical properties and mechanism of action to its practical application in key cardiovascular research models, providing researchers with the technical insights required for rigorous and reproducible experimentation.

Part 1: Core Compound Characteristics and Handling

A thorough understanding of the physicochemical properties of DEA/NO is foundational to its effective use. The compound's utility is intrinsically linked to its predictable kinetics of NO release.

Physicochemical and Kinetic Data

| Property | Value | Source(s) |

| Synonyms | DEA/NO, Diethylamine NONOate | [3][5] |

| Molecular Formula | C4H10N3O2 • C4H12N | [5] |

| Molecular Weight | 206.3 g/mol | [3][5] |

| Purity | ≥98% | [5][6] |

| Appearance | White to off-white crystalline solid | [4] |

| Half-life (t½) at pH 7.4 | ~2 minutes at 37°C; ~16 minutes at 22-25°C | [3][4][5] |

| NO Molar Yield | ~1.5 moles of NO per mole of parent compound | [3][4][5] |

| UV/Vis Absorbance | λmax: 250 nm | [3][5] |

Storage and Solution Preparation: A Self-Validating Protocol

The integrity of DEA/NO is paramount for reproducible results. The compound is sensitive to moisture and air, necessitating strict handling and storage protocols.[4][5]

Long-Term Storage:

-

Store the solid compound at -80°C under an inert atmosphere (e.g., nitrogen or argon).[5][7]

-

The vial should remain sealed until immediately before use.[5] When stored correctly, the solid is stable for at least one year.[5]

Stock Solution Preparation: The choice of solvent depends on the experimental system. Both organic and aqueous stock solutions can be prepared.

Method 1: Organic Stock Solution (Recommended for highest stability)

-

Allow the vial of DEA/NO to equilibrate to room temperature before opening to prevent condensation.

-

In a fume hood, dissolve the crystalline solid in an organic solvent that has been purged with an inert gas (e.g., argon or nitrogen). Suitable solvents include ethanol or DMSO.[5]

-

Causality Insight: Purging the solvent removes dissolved oxygen, which can react with and degrade the released NO, ensuring that the full potential of the donor is available for the biological system.

-

-

Solubility is approximately 25 mg/mL in ethanol and 2 mg/mL in DMSO.[5]

-

This stock solution should be prepared fresh for each experiment.

Method 2: Aqueous Stock Solution

-

DEA/NO can be dissolved directly in aqueous buffers, such as PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[5]

-

Trustworthiness Check: Aqueous solutions are not stable and should be prepared immediately before use.[4] It is strongly recommended not to store aqueous solutions for more than one day.[5]

-

Self-Validation Step: The concentration of a freshly prepared aqueous stock solution can be verified using UV spectrophotometry. The intact DEA/NO molecule has a characteristic absorbance peak at 250 nm (ε = 6,500 M⁻¹cm⁻¹).[5] This allows for precise quantification before each experiment, ensuring dose accuracy.

Part 2: Mechanism of Action - The NO-sGC-cGMP Signaling Axis

DEA/NO exerts its biological effects by serving as a prodrug for nitric oxide. Upon exposure to physiological pH (7.4), it undergoes a spontaneous, first-order dissociation to release NO.[3][4] This liberated NO then activates the canonical signaling pathway responsible for many of its cardiovascular effects.

The primary molecular target for NO in the vasculature is soluble guanylate cyclase (sGC), a heme-containing enzyme.[8][9] The binding of NO to the ferrous iron in the sGC heme group induces a conformational change that activates the enzyme.[8][10] Activated sGC catalyzes the conversion of guanosine-5'-triphosphate (GTP) to the second messenger cyclic guanosine 3',5'-monophosphate (cGMP).[10][11][12]

Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).[11][13] PKG, in turn, phosphorylates several downstream targets in vascular smooth muscle cells and platelets, culminating in:

-

Vasodilation: PKG-mediated phosphorylation leads to the opening of potassium channels and the sequestration of intracellular calcium, resulting in smooth muscle relaxation.[14]

-

Inhibition of Platelet Aggregation: cGMP signaling interferes with the pathways that lead to platelet activation and aggregation.[10][12]

Impairment of this NO-sGC-cGMP pathway is a hallmark of many cardiovascular disorders.[10]

Visualization: The Canonical NO/cGMP Signaling Pathway

Caption: The NO-sGC-cGMP signaling cascade initiated by DEA/NO.

Part 3: Key Experimental Applications in Cardiovascular Research

DEA/NO is a versatile tool for interrogating various aspects of cardiovascular physiology and pathophysiology.

Application 1: Assessment of Endothelium-Independent Vasodilation

A primary application of DEA/NO is to study vasodilation that bypasses the endothelial layer, directly targeting the smooth muscle. This is crucial for distinguishing between endothelial dysfunction and impaired smooth muscle response.[15]

Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

-

Tissue Preparation: Humanely euthanize a research animal (e.g., rat) and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit buffer.

-

Ring Mounting: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings. Suspend the rings between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration & Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Assess tissue viability by inducing contraction with 60 mM potassium chloride (KCl).

-

Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction using an alpha-1 adrenergic agonist like Phenylephrine (PE, typically 1 µM).

-

Expertise Insight: Pre-contraction is essential to create a state of vascular tone against which relaxation can be measured. The concentration of the constrictor should be chosen to elicit ~80% of the maximal response to allow for a full relaxation curve.

-

-

DEA/NO Administration: Once the PE-induced contraction has plateaued, add cumulative concentrations of DEA/NO to the organ bath (e.g., 1 nM to 10 µM). Allow the tissue to respond to each concentration until a stable response is achieved before adding the next.

-

Data Analysis: Record the changes in tension. Express the relaxation at each DEA/NO concentration as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve to determine potency (EC₅₀).

Representative Data: DEA/NO-Induced Vasorelaxation

| DEA/NO Concentration | % Relaxation (Mean ± SEM) |

| 1 nM | 5.2 ± 1.1 |

| 10 nM | 25.6 ± 3.4 |

| 100 nM | 68.9 ± 5.2 |

| 1 µM | 95.4 ± 2.1 |

| 10 µM | 98.1 ± 1.5 |

Application 2: Inhibition of Platelet Aggregation

NO is a potent endogenous inhibitor of platelet aggregation.[2] DEA/NO is used to study the molecular mechanisms of this inhibition and to evaluate the anti-thrombotic potential of NO-based therapies.

Experimental Protocol: Light Transmission Aggregometry (LTA)

-

Sample Preparation: Collect whole blood from a subject via venipuncture into a tube containing 3.2% sodium citrate.[16] Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Assay Setup: Place a cuvette with PRP into the aggregometer (maintained at 37°C) with a stir bar.[17] Calibrate the instrument, setting 0% aggregation with PRP and 100% aggregation with platelet-poor plasma (PPP).

-

Incubation: Add a specific concentration of DEA/NO or its vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Causality Insight: The short pre-incubation allows the DEA/NO to begin releasing NO, which then diffuses into the platelets to activate the sGC-cGMP pathway prior to the addition of the aggregating agent.

-

-

Induce Aggregation: Add a platelet agonist such as collagen (e.g., 2.5 µg/mL) or ADP to initiate aggregation.[18]

-

Measurement: The aggregometer measures the increase in light transmission through the sample as platelets clump together.[17] Record the aggregation for 5-10 minutes.

-

Data Analysis: Determine the maximal percentage of aggregation. Calculate the percent inhibition caused by DEA/NO relative to the vehicle control.

Representative Data: Inhibition of Collagen-Induced Platelet Aggregation

| Condition | Agonist (Collagen) | Max Aggregation % (Mean ± SEM) | % Inhibition |

| Vehicle Control | 2.5 µg/mL | 85.2 ± 4.3 | - |

| DEA/NO (1 µM) | 2.5 µg/mL | 41.8 ± 3.9 | 51% |

| DEA/NO (5 µM) | 2.5 µg/mL | 12.5 ± 2.1 | 85% |

Application 3: Modeling Ischemia-Reperfusion (I/R) Injury

The loss of endothelial NO production is a key factor in the damage caused by ischemia-reperfusion (I/R) injury.[1] Exogenous NO donors like DEA/NO are used to investigate whether replenishing NO during reperfusion can be cardioprotective.[1][6]

Experimental Workflow: Langendorff-Perfused Isolated Heart Model This ex vivo model allows for the study of cardiac function in the absence of systemic influences.[19]

-

Heart Isolation: A research animal (e.g., rat, mouse) is heparinized and anesthetized. The heart is rapidly excised and arrested in ice-cold cardioplegic solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. It is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow, and at a constant temperature (37°C).

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until contractile function (measured via an intraventricular balloon) and coronary flow are stable.

-

Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

-

Reperfusion: Perfusion is restored. The control group is reperfused with standard buffer, while the treatment group is reperfused with a buffer containing DEA/NO (e.g., 0.1 µM).[7]

-

Functional Assessment: Key hemodynamic parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow are continuously monitored throughout the stabilization, ischemia, and reperfusion phases. Studies have shown that DEA/NO treatment can significantly improve the recovery of these parameters.[1]

Visualization: Ischemia-Reperfusion Experimental Workflow

Caption: Workflow for an ex vivo ischemia-reperfusion study using DEA/NO.

Conclusion

This compound is an invaluable asset in cardiovascular research. Its well-defined chemical properties and predictable, pH-dependent release of nitric oxide provide a level of experimental control that is difficult to achieve otherwise. By enabling the precise investigation of the NO-sGC-cGMP signaling pathway, DEA/NO allows researchers to dissect its role in vasodilation, platelet function, and myocardial injury. The protocols and insights provided in this guide are intended to empower scientists to leverage this powerful tool with accuracy and confidence, ultimately advancing our understanding of cardiovascular health and disease.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Diethylamine NONOate (diethylammonium salt) - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 11. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasp-pain.org [iasp-pain.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of vascular relaxation induced by the nitric oxide (NO)/nucleophile complexes, a new class of NO-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. ucsfhealth.org [ucsfhealth.org]

- 18. researchgate.net [researchgate.net]

- 19. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro-Microbial Interface: A Technical Guide to Diethylamine NONOate Diethylammonium Salt for Inhibiting E. coli Growth

This guide provides an in-depth exploration of Diethylamine NONOate Diethylammonium Salt (DEA/NO) as a potent inhibitor of Escherichia coli growth. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's mechanism, the bacterium's response, and the practical methodologies required for its study. Herein, we dissect the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Nitric Oxide and the New Frontier of Antimicrobials

The rise of antimicrobial resistance necessitates a departure from conventional antibiotic strategies. Nitric oxide (NO), a pleiotropic signaling molecule in mammals, is also a key component of the innate immune system's arsenal against invading pathogens.[1] Its potent, multifaceted antimicrobial activity stems from its ability to induce widespread nitrosative and oxidative stress, making the development of resistance a complex challenge for bacteria.[2]

NO-releasing compounds, or NO donors, have emerged as a promising class of therapeutic agents. Among these, the N-diazeniumdiolates (NONOates) are particularly valuable due to their predictable and pH-dependent decomposition to release NO.[3][4] This guide focuses on this compound (DEA/NO), a well-characterized NONOate that serves as an excellent tool for investigating the antimicrobial effects of NO on E. coli.

Profile of DEA/NO: A Tool for Controlled Nitric Oxide Delivery

DEA/NO is a solid, water-soluble compound that spontaneously releases nitric oxide in aqueous solutions under physiological conditions.[5][6] The choice of a specific NONOate for an experiment is a critical decision driven by its kinetic properties. The rationale for using DEA/NO often lies in its relatively short half-life, which allows for the delivery of a potent bolus of NO, mimicking the burst of NO produced by immune cells.

Table 1: Comparative Properties of Common NONOates

| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound | Key Experimental Rationale |

| PROLI NONOate | ~1.8 seconds | 2 | Rapid, high-flux NO delivery for acute stress studies.[7] |

| DEA/NO | ~2 minutes | 1.5 | Short, high-concentration NO burst, ideal for studying immediate bacterial responses.[5][8] |

| PAPA NONOate | ~15 minutes | 2 | Intermediate NO release for sustained, moderate-level stress.[5] |

| Spermine NONOate | ~39 minutes | 2 | Slower, more prolonged NO release for studying chronic stress responses.[8] |

| DETA NONOate | ~20 hours | 2 | Very slow, long-term NO release, mimicking sustained physiological NO levels.[5][8] |

The decomposition of DEA/NO is a first-order process dependent on pH and temperature, liberating approximately 1.5 moles of NO per mole of the parent compound.[8][9] This predictable release is fundamental to designing experiments with quantifiable and reproducible NO exposure.

The Mechanism of E. coli Inhibition: A Multi-Pronged Attack

The antimicrobial efficacy of DEA/NO against E. coli is a direct consequence of the multifaceted reactivity of nitric oxide. At bactericidal concentrations, typically in the millimolar range (e.g., 8 mM to 65 mM), NO and its derivatives unleash a cascade of events that overwhelm the bacterium's defenses, leading to growth inhibition and cell death.[1][7] A 65 mM concentration of DEA/NO has been shown to achieve a 99.9% (3-log) reduction in E. coli growth after 20 hours.[1]

The Onslaught of Nitrosative Stress

Upon release from DEA/NO, NO rapidly diffuses across the bacterial cell membrane. Inside the cell, it can react with various molecular targets, leading to what is known as nitrosative stress. A primary consequence is the interaction of NO with reactive oxygen species (ROS), such as superoxide (O₂⁻), to form the highly toxic peroxynitrite (ONOO⁻).[1] This potent oxidant can damage a wide array of biomolecules, including lipids, proteins, and DNA.

Targeting the Achilles' Heel: Iron-Sulfur Clusters

A critical and well-documented target of NO in E. coli are the iron-sulfur [Fe-S] clusters present in numerous essential enzymes.[10][11] These clusters are vital for electron transfer and enzymatic catalysis. NO readily reacts with the iron in these clusters, leading to the formation of dinitrosyl-iron complexes (DNICs).[3][10] This modification irreversibly inactivates the enzymes.

Key E. coli enzymes susceptible to this attack include:

-

Dihydroxyacid dehydratase (IlvD): An essential enzyme in the biosynthesis of branched-chain amino acids. Its inactivation leads to auxotrophy and growth arrest.[3][10]

-

Aconitase: A key enzyme in the citric acid cycle. Its inhibition disrupts central metabolism.[11]

The inactivation of these and other [Fe-S] cluster-containing proteins is a major contributor to the bacteriostatic and bactericidal effects of NO.